7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene
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Overview
Description
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isochromene is a chemical compound known for its unique structural features, which include a fused dioxolane ring and an isochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ortho-quinone methides as intermediates, which can be generated in situ from the corresponding phenols. The reaction conditions often require the presence of a Lewis acid catalyst and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isochromene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isochromene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene include:
Noscapine: A phthalide isoquinoline alkaloid with similar structural features and biological activities.
Isoquinolines: A class of compounds with a similar core structure but different functional groups.
Uniqueness
What sets this compound apart is its unique dioxolane ring fused to the isochromene core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene |
InChI |
InChI=1S/C10H10O3/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-4H,1-2,5-6H2 |
InChI Key |
JIHWYBGHKNESSC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC3=C(C=C21)OCO3 |
Origin of Product |
United States |
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